molecular formula C7H10N6 B3119157 N1-(9H-purin-6-yl)ethane-1,2-diamine CAS No. 24722-51-8

N1-(9H-purin-6-yl)ethane-1,2-diamine

Cat. No. B3119157
CAS RN: 24722-51-8
M. Wt: 178.2 g/mol
InChI Key: JXVTUYYPCFOPJX-UHFFFAOYSA-N
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Description

“N1-(9H-purin-6-yl)ethane-1,2-diamine” is a compound with the molecular formula C7H10N6 . It is also known as PEA and is a biogenic amine that is present in various organisms.


Molecular Structure Analysis

The molecular structure of “N1-(9H-purin-6-yl)ethane-1,2-diamine” is represented by the formula C7H10N6 . The molecular weight of the compound is 178.2 g/mol .


Physical And Chemical Properties Analysis

“N1-(9H-purin-6-yl)ethane-1,2-diamine” has a molecular weight of 178.2 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and characterization of cobalt(III) complexes incorporating purine derivatives, including 9H-purin-6-yl ethane-1,2-diamine, reveal their coordination chemistry and stereochemistry. These complexes have been examined through various spectroscopic methods, highlighting their potential in understanding metal-purine interactions, which are crucial in biochemical processes and materials science (Yamanari et al., 1996).

Green Chemistry Applications

A novel corrosion inhibitor derived from biomass platform molecules demonstrates the application of N1-(9H-purin-6-yl)ethane-1,2-diamine analogs in green chemistry. This inhibitor shows significant anti-corrosion performance for carbon steel, emphasizing the role of green synthesized compounds in sustainable technologies (Chen et al., 2021).

Covalent Analogues of DNA Base-Pairs

Research into covalent analogues of DNA base-pairs and triplets includes the synthesis of purine-purine and purine-pyrimidine conjugates linked by acyclic carbon linkages, including ethane-1,2-diamine. These studies provide insights into the structural bases of nucleic acid analogues and their potential therapeutic applications, showcasing the diversity in chemical modifications of purine derivatives for biomedical research (Hocek et al., 2002).

Luminescent Material Development

The synthesis of carbazole Schiff base derivatives from ethane-1,2-diamine demonstrates its utility in developing potential luminescent materials. This research contributes to the expanding field of organic electronic materials, where purine analogs play a role in creating new luminescent compounds for various applications (Zhou, 2010).

Molecular Dynamics and Theoretical Analysis

Studies on the corrosion inhibition effectiveness of amine derivatives on carbon steel surfaces incorporate derivatives of ethane-1,2-diamine to explore adsorption behavior and corrosion inhibition mechanisms. These findings have implications for the development of corrosion inhibitors and the study of their interaction with metal surfaces at the molecular level (Saha et al., 2018).

Bioorganic and Medicinal Chemistry

Research on bis(purin-6-yl)acetylenes, -diacetylenes, -ethylenes, and -ethanes as covalent base-pair analogues, originating from 6-ethynylpurines and 6-iodopurines, highlights the potential of ethane-1,2-diamine derivatives in the development of new cytostatic agents. These compounds exhibit significant in vitro cytostatic activity, underscoring the therapeutic potential of purine analogs in cancer treatment (Hocek & Votruba, 2002).

properties

IUPAC Name

N'-(7H-purin-6-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c8-1-2-9-6-5-7(11-3-10-5)13-4-12-6/h3-4H,1-2,8H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVTUYYPCFOPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(9H-purin-6-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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